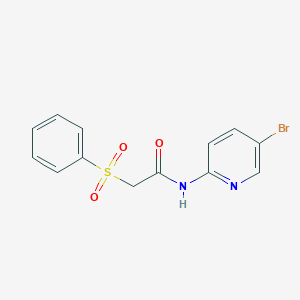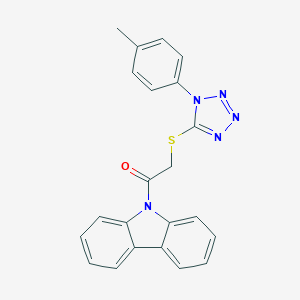
N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide is a chemical compound that belongs to the class of sulfonylacetamides. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of both bromopyridine and phenylsulfonyl groups in the molecule suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide typically involves the following steps:
Bromination of Pyridine: The starting material, 2-pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Sulfonylation: The brominated pyridine is then reacted with phenylsulfonyl chloride in the presence of a base like triethylamine or pyridine to form the sulfonylated intermediate.
Acetamide Formation: The final step involves the reaction of the sulfonylated intermediate with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenylsulfonyl group can be involved in oxidation or reduction reactions, potentially leading to the formation of sulfoxides or sulfones.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The presence of the bromopyridine and phenylsulfonyl groups suggests potential interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-pyridinyl)-2-(phenylsulfonyl)acetamide: Lacks the bromine atom, potentially altering its reactivity and biological activity.
N-(5-chloro-2-pyridinyl)-2-(phenylsulfonyl)acetamide: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions.
N-(5-bromo-2-pyridinyl)-2-(methylsulfonyl)acetamide: Contains a methylsulfonyl group instead of phenylsulfonyl, which could influence its solubility and reactivity.
Uniqueness
N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide is unique due to the combination of the bromopyridine and phenylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H11BrN2O3S |
|---|---|
Molecular Weight |
355.21 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-(5-bromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H11BrN2O3S/c14-10-6-7-12(15-8-10)16-13(17)9-20(18,19)11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16,17) |
InChI Key |
DRGKSVIJWFLODH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285371.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285374.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285375.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B285379.png)
![Ethyl 4,5-dimethyl-2-({[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B285380.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B285381.png)
![2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285383.png)
![2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285385.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285390.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285391.png)
![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B285393.png)
![4-(5-{[2-(9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl methyl ether](/img/structure/B285394.png)

![N-(9-ethyl-9H-carbazol-3-yl)-2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B285398.png)
